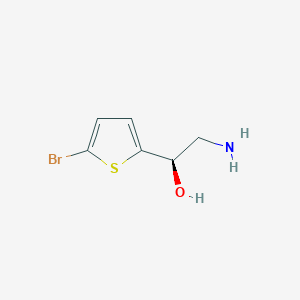
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol is an organic compound that features a brominated thiophene ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to yield 5-bromothiophene.
Amino Alcohol Introduction: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety.
Reduction: Reduction reactions can target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include oxo derivatives or carboxylic acids.
Reduction: Products may include dehalogenated thiophenes or reduced thiophene derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted thiophenes.
Scientific Research Applications
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the amino alcohol moiety can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
- (1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol
- (1R)-2-amino-1-(5-fluorothiophen-2-yl)ethan-1-ol
- (1R)-2-amino-1-(5-iodothiophen-2-yl)ethan-1-ol
Comparison:
- Uniqueness: The presence of the bromine atom in (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior and potential applications.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m1/s1 |
InChI Key |
LYVCMUPALSKCNE-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)[C@@H](CN)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















